

Physical and chemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No.: B1607317

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An In-depth Technical Guide on 4-Methoxy-3-nitro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Methoxy-3-nitro-N-phenylbenzamide**, a nitro-substituted benzamide derivative of interest in medicinal chemistry. This document details its core characteristics, synthesis, and potential mechanisms of action, offering valuable insights for research and development.

Core Compound Properties

4-Methoxy-3-nitro-N-phenylbenzamide is a light tan solid with the molecular formula $C_{14}H_{12}N_2O_4$ and a molecular weight of 272.26 g/mol.[1][2][3][4] Structurally, it features a benzamide core with a methoxy group at the 4-position and a nitro group at the 3-position of the benzene ring, with the amide nitrogen bonded to a phenyl group.[2] The compound is sparingly soluble in water, with a reported solubility of less than 0.1 mg/mL.[1][5] It may be sensitive to prolonged exposure to air.[1][5]

Physicochemical and Spectral Data Summary

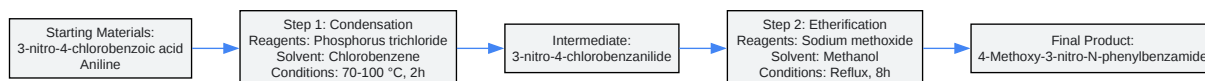
Property	Value	Source
IUPAC Name	4-methoxy-3-nitro-N-phenylbenzamide	[1][2][5]
CAS Number	97-32-5	[2][3][4]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₄	[1][2][3][4]
Molecular Weight	272.26 g/mol	[1][2][3][4]
Physical Description	Light tan solid	[1][5]
Melting Point	162-163 °C	[6]
Solubility in Water	< 0.1 mg/mL	[1][5]
LogP (Predicted)	2.37 - 2.6	[2][5][7]
SMILES	<chem>COC1=C(C=C(C=C1)C(=O)N</chem> <chem>C2=CC=CC=C2)--INVALID-</chem> <chem>LINK--[O-]</chem>	[1][7]
InChIKey	YKOCBPMVMBUTAX- UHFFFAOYSA-N	[1][2]

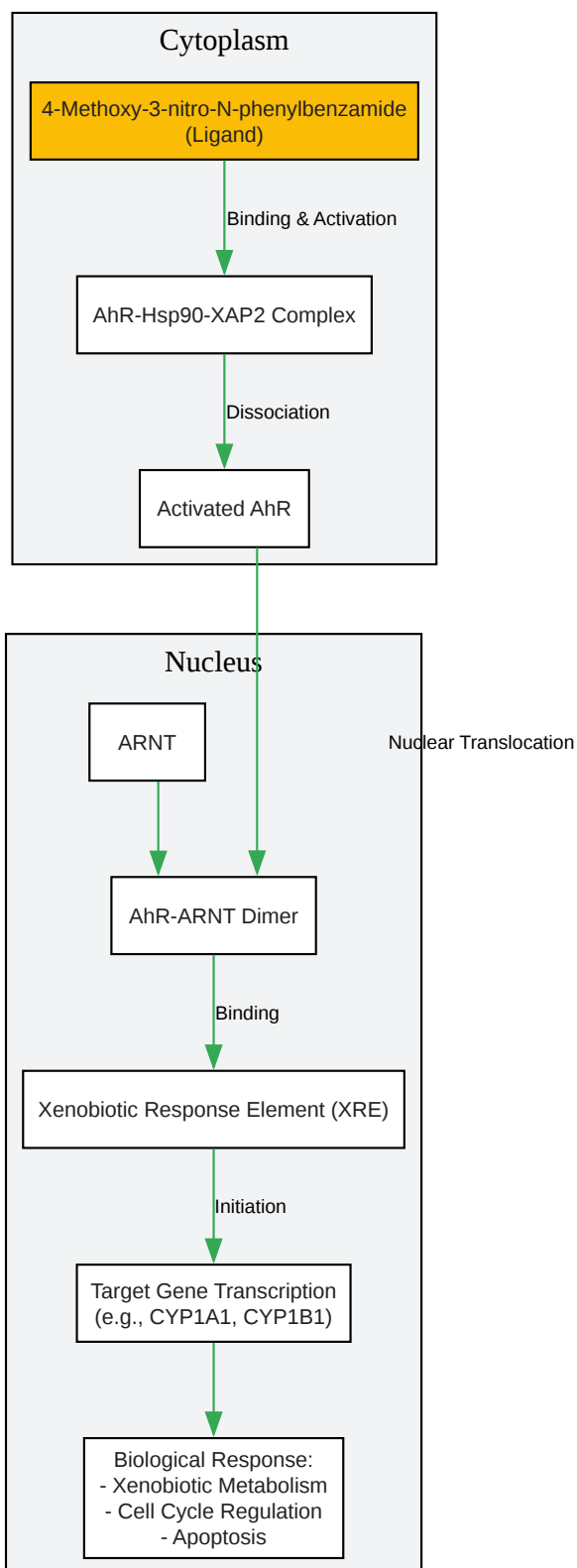
Spectral analyses, including ¹H NMR, ¹³C NMR, GC-MS, and UV-Vis, have been performed on this compound, though detailed experimental protocols are not widely published.[1][8] The nitro group typically deshields adjacent protons, which would be expected to resonate at δ 8.2–8.5 ppm in ¹H NMR, while the methoxy protons are expected around δ 3.8–4.0 ppm.[9]

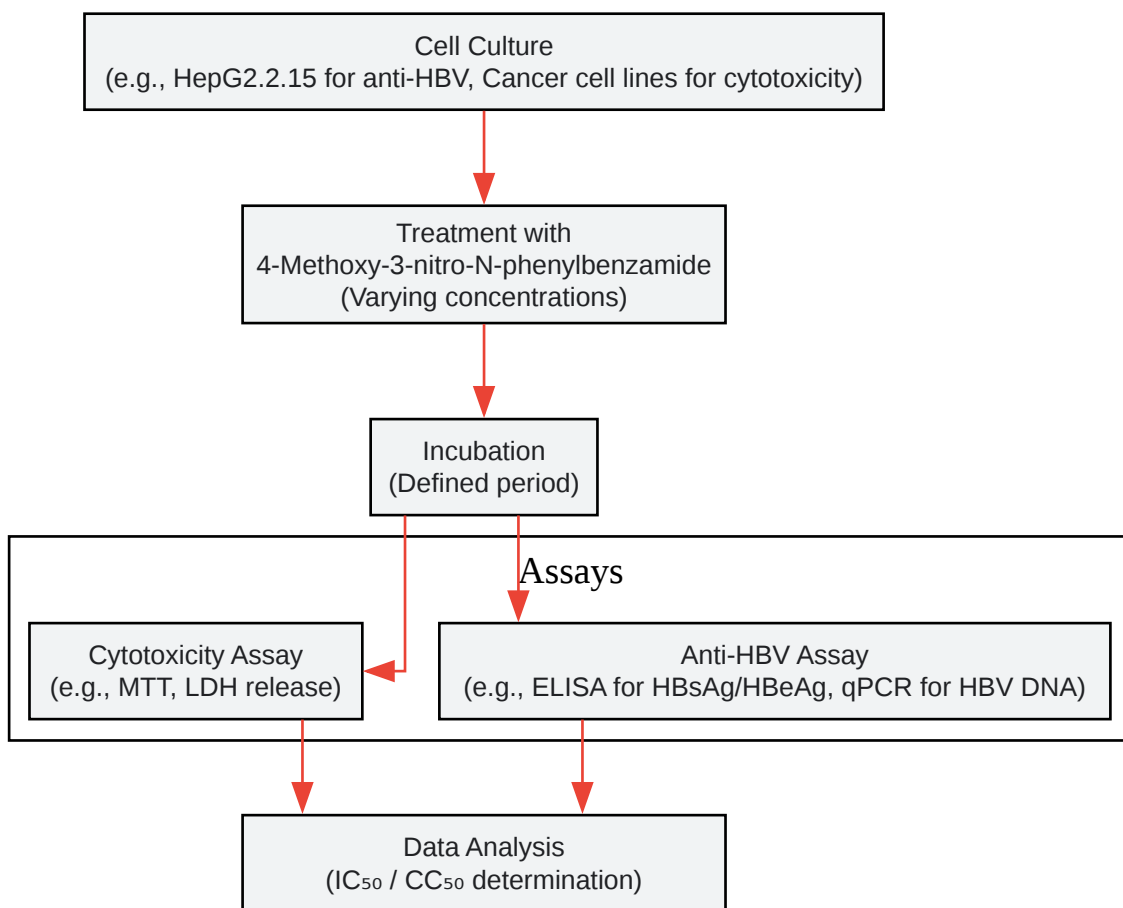
Synthesis and Experimental Protocols

A common synthetic route for **4-Methoxy-3-nitro-N-phenylbenzamide** involves a two-step process starting from 3-nitro-4-chlorobenzoic acid.

Synthesis Workflow







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- To cite this document: BenchChem. [Physical and chemical properties of 4-Methoxy-3-nitro-N-phenylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607317#physical-and-chemical-properties-of-4-methoxy-3-nitro-n-phenylbenzamide]

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